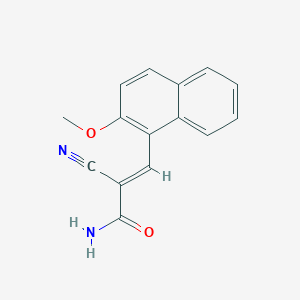

(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide

Description

(2E)-2-Cyano-3-(2-methoxynaphthyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the C2 position, a 2-methoxynaphthyl substituent at the C3 position, and an amide functional group. The (2E)-configuration ensures a planar geometry across the C=C bond, which is critical for electronic conjugation and intermolecular interactions.

Propriétés

IUPAC Name |

(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-7-6-10-4-2-3-5-12(10)13(14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZSTGVBWDKKJO-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxynaphthalene and acrylonitrile.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 2-methoxynaphthalene is first deprotonated by the base, followed by a nucleophilic addition to the acrylonitrile, forming the desired product after subsequent workup and purification steps.

Industrial Production Methods

While specific industrial production methods for (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as sodium hydride (NaH) or strong nucleophiles like thiolates.

Major Products

Oxidation: Formation of 2-hydroxy-naphthalene derivatives.

Reduction: Formation of 2-amino-naphthalene derivatives.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: The cyano and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Structural Analogs in the Acrylate/Acrylamide Family

The following table summarizes key structural analogs and their properties:

*Estimated based on molecular formula (C₁₅H₁₂N₂O₂).

Key Observations:

This may improve binding to hydrophobic pockets in biological targets. Anti-proliferative analogs (e.g., compound 36a in ) with naphthyl and thiophene substituents exhibit IC₅₀ values in the sub-micromolar range, suggesting that the target compound’s naphthyl group could confer similar potency.

Functional Group Impact: Acrylamides (amide-terminated) generally exhibit higher metabolic stability compared to acrylate esters, which are prone to hydrolysis . The cyano group enhances electrophilicity at the β-position, facilitating nucleophilic additions or Michael acceptors in biological systems .

Crystallographic and Conformational Comparisons

- Syn-Periplanar Conformation: The (2E)-configuration is conserved across analogs, as seen in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, where the C=C bond adopts a syn-periplanar arrangement (torsion angle: 3.2°) . This planar geometry optimizes conjugation between the cyano group and the aromatic ring, critical for electronic properties.

Hydrogen Bonding and Crystal Packing :

- Ethyl acrylates (e.g., ) exhibit weak C–H···C interactions (centroid–centroid separation: 3.9986 Å) , whereas acrylamides may form stronger N–H···O hydrogen bonds due to the amide group.

- The methoxy group in the target compound could participate in C–H···O interactions, altering solubility and crystal morphology compared to hydroxyl-substituted analogs (e.g., 2-hydroxyphenylprop-2-enamide) .

Activité Biologique

(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a cyano group attached to a prop-2-enamide backbone, with a methoxynaphthyl substituent. Its structure can be represented as follows:

Biological Activities

Research indicates that (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against breast and prostate cancer cells.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed through standard disc diffusion methods, indicating zones of inhibition.

The biological mechanisms underlying the activities of (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.

- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.

Data Table: Biological Activity Summary

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells indicated that (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide reduced cell viability significantly in a dose-dependent manner. The mechanism was linked to apoptosis induction, confirmed by flow cytometry analysis.

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.